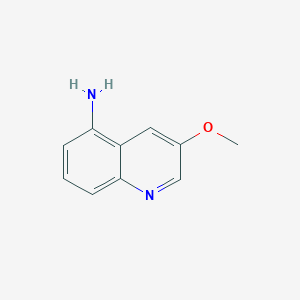

3-Methoxyquinolin-5-amine

Beschreibung

Eigenschaften

IUPAC Name |

3-methoxyquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIOBKKSONRPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=C2N=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

A widely cited approach involves bromination followed by carbonyl insertion, as demonstrated in the synthesis of structurally analogous quinoline derivatives . The method begins with 3-aminoquinoline as the starting material. Bromination is achieved using bromine in sulfuric acid at 0°C, catalyzed by silver sulfate, yielding 3-amino-5-bromoquinoline . Subsequent carbonyl insertion employs palladium chloride and triethylamine in methanol and N,N-dimethylformamide (DMF), forming the methyl ester intermediate. While this route was originally designed for 3-aminoquinoline-5-carboxylic acid methyl ester, adaptation for 3-methoxyquinolin-5-amine would require methoxylation at the 3-position prior to bromination.

Key advantages include:

-

High regioselectivity : Bromination occurs preferentially at the 5-position due to directing effects of the amino group .

-

Catalytic efficiency : Palladium-mediated carbonyl insertion achieves yields exceeding 70% under optimized conditions .

N-Oxide Intermediate Cleavage

The conversion of tertiary amines to secondary amines via N-oxide intermediates offers a pathway to introduce methoxy groups . For this compound, a tertiary amine precursor such as N-allyl-3-methoxyquinolin-5-amine could be oxidized using a peracid (e.g., m-chloroperoxybenzoic acid) to form the N-oxide. Subsequent cleavage with lithium in liquid ammonia and 1-methoxy-2-propanol generates the secondary amine.

Critical parameters include:

-

Temperature control : Oxidation occurs between -40°C and +32°C to prevent side reactions .

-

Proton donors : The addition of 1-methoxy-2-propanol enhances cleavage efficiency by stabilizing reactive intermediates .

Three-Component Reaction Systems

Lewis acid-catalyzed three-component reactions enable the assembly of quinoline cores with pre-installed functional groups. A demonstrated protocol involves AlCl₃-mediated coupling of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal . For this compound, substituting the aromatic amine with 3-methoxyaniline and optimizing the dicarbonyl component could yield the desired structure.

Mechanistic insights :

-

AlCl₃ activates the dicarbonyl compound, forming a carbocation intermediate.

-

Nucleophilic attack by the enamine (derived from 3-methoxyaniline and α-bromoacetaldehyde acetal) generates a cyclized intermediate.

-

Aromatization via elimination produces the quinoline framework .

Enamine-Based Cyclization

Enamine intermediates, formed via condensation of deoxybenzoins and DMF-DMA, are pivotal in constructing polysubstituted heterocycles . Applying this to this compound synthesis:

-

3-Methoxyphenylacetic acid reacts with 1-methoxynaphthalene in trifluoroacetic anhydride (TFAA) to form a deoxybenzoin.

-

Treatment with DMF-DMA generates an enamine, which undergoes cyclization with guanidine hydrochloride to yield the pyrimidine-fused quinoline.

-

Selective demethylation or functional group interconversion introduces the amino group.

Yield optimization :

-

DMF-DMA stoichiometry : Excess reagent drives enamine formation to completion .

-

Cyclization temperature : 80°C minimizes byproduct formation .

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and complexity:

Key observations :

-

The bromination/insertion route offers the highest yield and scalability, making it suitable for industrial applications.

-

N-Oxide cleavage is limited by hazardous reagents (e.g., m-CPBA) but provides precise control over regiochemistry.

-

Three-component reactions are versatile but require stringent temperature control to avoid polymerization .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methoxyquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides , tetrahydroquinoline derivatives , and various substituted quinolines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of quinoline, including 3-methoxyquinolin-5-amine, have shown promising anticancer properties. For instance, studies have demonstrated that certain quinoline derivatives exhibit selective cytotoxicity against various cancer cell lines, including neuroblastoma and breast cancer cells (MCF-7) . The structure-activity relationship (SAR) analyses suggest that modifications to the quinoline scaffold can enhance potency against specific cancer types .

2. Anti-inflammatory Properties

Quinoline derivatives have also been explored for their anti-inflammatory effects. Compounds similar to this compound have been synthesized and evaluated for their ability to inhibit inflammatory mediators, presenting a potential avenue for therapeutic development in treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of this compound have been investigated, particularly against fungal strains such as Candida albicans and Aspergillus niger. Studies show that certain substitutions on the quinoline ring can significantly enhance antifungal activity .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has identified key structural features that influence its efficacy:

- Substituents : The presence of electron-donating or withdrawing groups can affect the compound's interaction with biological targets.

- Positioning : The location of substituents on the quinoline ring has been shown to impact both potency and selectivity against different targets .

Case Studies

Several case studies highlight the applications of this compound in drug discovery:

Wirkmechanismus

The mechanism of action of 3-Methoxyquinolin-5-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Binding to DNA or RNA: This can interfere with the replication and transcription processes.

Inhibiting enzymes: The compound may inhibit key enzymes involved in metabolic pathways, leading to the disruption of cellular functions.

Generating reactive oxygen species: This can induce oxidative stress and damage cellular components

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-Methoxyquinolin-5-amine, highlighting differences in substituent positions, synthesis methods, and properties:

Key Comparison Points:

Substituent Position and Electronic Effects: The 3-methoxy group in this compound is ortho to the amino group, which may sterically hinder interactions or alter electron density compared to para-substituted analogs (e.g., 5-Methoxyquinoline-3-carboxylic acid). Methoxy groups generally increase solubility but may reduce reactivity in electrophilic substitutions . Halogenated derivatives (e.g., 6-Bromoquinolin-5-amine) exhibit higher molecular weights and toxicity, making them less favorable for drug development but useful in synthetic intermediates .

Halogenation (e.g., bromine at C6 in ) requires careful control to avoid polyhalogenation, a challenge less relevant to methoxy-substituted compounds .

Biological Activity: Trifluoromethyl and nitro groups (e.g., in ) enhance target binding via hydrophobic and electron-withdrawing effects, whereas methoxy groups may improve metabolic stability . Isoquinolin-5-amine () shares a similar amino position but differs in ring structure, leading to distinct pharmacokinetic profiles .

Biologische Aktivität

3-Methoxyquinolin-5-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a quinoline ring substituted with a methoxy group at the third position and an amino group at the fifth position. This unique structure contributes to its diverse biological activities, allowing for various chemical modifications that enhance its pharmacological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, with findings showing that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that compounds with similar structures have minimal inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin and streptomycin .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Various strains |

| Ampicillin | 8 | S. aureus |

| Streptomycin | 16 | E. coli |

Anticancer Activity

The anticancer potential of this compound has also been explored. It has shown effectiveness in inhibiting the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for its anticancer effects .

Case Study:

In one study, derivatives of quinoline were synthesized and evaluated for their cytotoxic effects. The most promising compounds demonstrated IC50 values in the micromolar range against HepG2 cells, indicating potent anticancer activity .

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : The compound may bind to DNA or RNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It can inhibit key metabolic enzymes, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, contributing to cellular damage and apoptosis .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. Recent advancements have focused on one-pot synthesis methods that streamline the process while maintaining high yields and purity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Quinoline | Basic structure without substitutions | Limited biological activity |

| 2-Methoxyquinoline | Methoxy group at position 2 | Moderate antimicrobial activity |

| 5-Aminoquinoline | Amino group at position 5 | Enhanced anticancer properties |

The presence of both methoxy and amino groups in this compound allows for enhanced interactions with biological targets compared to its analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methoxyquinolin-5-amine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, a related quinoline derivative was synthesized by dissolving 5'-aminoquinoline in DMF, adding a silylating agent (e.g., tert-butyldiphenylsilyl chloride), and stirring under controlled conditions. Purification via column chromatography (e.g., silica gel) and characterization using NMR (δH and δC), IR (νmax), and melting point analysis are critical .

Q. How can researchers ensure purity during synthesis?

- Methodological Answer : Purity is validated through techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). For example, column chromatography with hexane/ethyl acetate gradients (e.g., 70:30 ratio) is used to isolate the target compound. Residual solvents are removed via vacuum distillation, and purity is confirmed by consistent spectral data (e.g., absence of extraneous NMR peaks) .

Q. What safety precautions are required when handling this compound intermediates?

- Methodological Answer : Use fume hoods for volatile reagents (e.g., chloroform, DMF). Safety data sheets (SDS) for related compounds (e.g., isoquinolin-5-amine hydrochloride) recommend wearing nitrile gloves, lab coats, and eye protection. In case of skin contact, wash with soap and water; for inhalation exposure, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can conflicting pharmacological data for this compound analogs be resolved?

- Methodological Answer : Apply meta-analysis tools like the Cochrane Handbook’s heterogeneity measures (I², H-statistic) to quantify variability across studies. For instance, I² values >50% indicate substantial heterogeneity, requiring subgroup analysis (e.g., dose-dependent effects, assay variations). Re-evaluate experimental conditions (e.g., cell lines, solvent controls) to identify confounding factors .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

- Methodological Answer : Scale-up requires balancing reaction kinetics and purification efficiency. Use flow chemistry for exothermic steps (e.g., silylation) to improve heat dissipation. Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or centrifugal partition chromatography for higher throughput. Monitor reaction progress via in-situ IR to minimize byproducts .

Q. How do substituent variations (e.g., methoxy position) affect the compound’s bioactivity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies using analogs like 4-methoxy or 6-methoxy derivatives. Synthesize analogs via regioselective substitution (e.g., protecting group strategies) and test in vitro (e.g., enzyme inhibition assays). Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinase domains .

Q. What analytical methods validate structural integrity under different storage conditions?

- Methodological Answer : Conduct stability studies using accelerated degradation (40°C/75% RH for 6 months). Analyze samples via LC-MS to detect hydrolysis or oxidation products. For solid-state stability, use X-ray diffraction (XRD) to monitor crystallinity changes. Store the compound in amber vials under nitrogen at -20°C to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.